molecular formula C11H21FN2O2 B8131725 tert-Butyl (5-fluoroazepan-4-yl)carbamate

tert-Butyl (5-fluoroazepan-4-yl)carbamate

Cat. No.: B8131725
M. Wt: 232.29 g/mol
InChI Key: KMTQQQXYBFJDEP-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoroazepan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a 5-fluoroazepane ring via a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-fluoroazepan-4-yl)carbamate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable diamine and a dihalide can lead to the formation of the azepane ring under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be used to replace a suitable leaving group on the azepane ring.

    Carbamate Formation: The final step involves the reaction of the fluoroazepane with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (5-fluoroazepan-4-yl)carbamate can undergo oxidation reactions, particularly at the azepane ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LAH) or borane can be used.

    Substitution: The fluorine atom on the azepane ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the azepane ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted azepane derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-fluoroazepan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. It may serve as a probe to investigate enzyme interactions, particularly those involving carbamate-sensitive enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate or a pharmacophore. Its structural features might impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoroazepan-4-yl)carbamate would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its carbamate group, potentially inhibiting or modifying their activity. The fluorine atom could enhance binding affinity or selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-chloroazepan-4-yl)carbamate
  • tert-Butyl (5-bromoazepan-4-yl)carbamate
  • tert-Butyl (5-iodoazepan-4-yl)carbamate

Uniqueness

Compared to its halogenated analogs, tert-Butyl (5-fluoroazepan-4-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(5-fluoroazepan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTQQQXYBFJDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzyl 4-(tert-butoxycarbonylamino)-5-fluoroazepane-1-carboxylate (0.55 g, 1.50 mmol) in MeOH (75 mL) was passed through the H-Cube® (full H2, 50° C., flow rate: 1 mL/min, 30 mm 10% Pd/C cartridge). The solvent was removed under reduced pressure to afford tert-butyl 5-fluoroazepan-4-ylcarbamate as a mixture of syn and anti isomers as a colourless oil (317 mg).
Name
benzyl 4-(tert-butoxycarbonylamino)-5-fluoroazepane-1-carboxylate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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